molecular formula C15H9F2N3S B7878177 3-Mercapto-5,6-bis(4-fluorophenyl)-1,2,4-triazine CAS No. 59663-51-3

3-Mercapto-5,6-bis(4-fluorophenyl)-1,2,4-triazine

Cat. No.: B7878177
CAS No.: 59663-51-3
M. Wt: 301.3 g/mol
InChI Key: DLDBGTWAPXNUNC-UHFFFAOYSA-N
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Description

3-Mercapto-5,6-bis(4-fluorophenyl)-1,2,4-triazine is a chemical compound characterized by its unique structure, which includes a triazine ring substituted with fluorophenyl groups and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercapto-5,6-bis(4-fluorophenyl)-1,2,4-triazine typically involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Mercapto-5,6-bis(4-fluorophenyl)-1,2,4-triazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Reactions with nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of thiol derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, 3-Mercapto-5,6-bis(4-fluorophenyl)-1,2,4-triazine is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule in biological studies. Its ability to interact with specific biomolecules can be leveraged for developing new drugs or diagnostic tools.

Medicine: Research has indicated that this compound may have therapeutic properties, such as anti-inflammatory or antioxidant effects. These properties make it a candidate for further drug development.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Mercapto-5,6-bis(4-fluorophenyl)-1,2,4-triazine exerts its effects involves its interaction with specific molecular targets. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the fluorophenyl groups can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 3-Mercapto-5,6-bis(4-chlorophenyl)-1,2,4-triazine

  • 3-Mercapto-5,6-bis(4-methylphenyl)-1,2,4-triazine

  • 3-Mercapto-5,6-bis(4-methoxyphenyl)-1,2,4-triazine

Uniqueness: 3-Mercapto-5,6-bis(4-fluorophenyl)-1,2,4-triazine stands out due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties compared to its non-fluorinated counterparts. The electronegative fluorine atoms enhance the compound's stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

5,6-bis(4-fluorophenyl)-2H-1,2,4-triazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3S/c16-11-5-1-9(2-6-11)13-14(19-20-15(21)18-13)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDBGTWAPXNUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN=C2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401333
Record name AC1N6HE9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59663-51-3
Record name AC1N6HE9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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